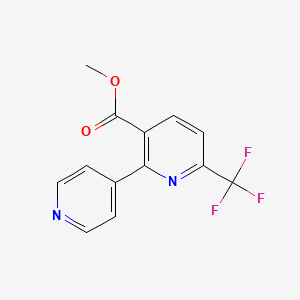

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-2-3-10(13(14,15)16)18-11(9)8-4-6-17-7-5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJYXYSDHMPTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Trifluoromethylnicotinic Acid Intermediate

A crucial precursor in the synthesis is 4-trifluoromethylnicotinic acid, which can be converted into the target methyl ester.

Method from Patent CN101851193A (2009):

Step 1: Cyclization

React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in anhydrous methanol under reflux with potassium hydroxide catalyst to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.- Reaction monitored by TLC.

- Reflux continued for 6 hours, followed by filtration and washing to isolate a white powder product.

Step 2: Chlorination

Treat the product with phosphorus oxychloride (POCl3) to chlorinate the hydroxyl groups, yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.Step 3: Catalytic Hydrogenolysis and Hydrolysis

Two routes are possible:

a) Pd/C catalyzed hydrogenolysis of the cyano group followed by hydrolysis to produce 4-trifluoromethylnicotinic acid.

b) Hydrolysis first, then Pd/C catalyzed hydrogenolysis.

This step converts the cyano functionality into the carboxylic acid.

This synthetic route is noted for its feasibility, safety, and economic advantages, making it suitable for industrial production. However, alternative routes using sodium hydride at -50°C are less practical due to harsh conditions.

Esterification to Form Methyl Nicotinate Derivatives

The conversion of nicotinic acid derivatives to their methyl esters is typically achieved by esterification:

Conventional Method:

React nicotinic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid under reflux conditions for extended periods (e.g., 13 hours).- Purification by silica gel chromatography.

- Yield and purity confirmed by TLC, NMR, and mass spectrometry.

Characteristics of Product:

Methyl nicotinate appears as a white powder with melting point around 40-42°C.

Infrared spectra confirm ester carbonyl and aromatic pyridine functionalities.

1H NMR signals include aromatic protons and methyl ester protons.

This method, while classical, is applicable to methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate once the appropriate acid intermediate is obtained.

Fluorination Approaches and Alternative Routes

Electrophilic Fluorination:

New fluorinated pyridine derivatives have been synthesized by electrophilic fluorination of 1,2-dihydropyridines with reagents such as Selectfluor®.Application to Trifluoromethyl Nicotinates:

While direct electrophilic trifluoromethylation is challenging, these methods provide insights into fluorinated pyridine synthesis that could be adapted or combined with other steps.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH, MeOH, reflux | 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine | TLC monitored, 6h reflux |

| 2 | Chlorination | POCl3 | 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine | Chlorination of hydroxyl groups |

| 3 | Catalytic Hydrogenolysis/Hydrolysis | Pd/C, H2, acid/base hydrolysis | 4-Trifluoromethylnicotinic acid | Two possible sequences (hydrogenolysis then hydrolysis or vice versa) |

| 4 | Nucleophilic Aromatic Substitution | 2,6-Dichloro intermediate + 4-pyridyl nucleophile | 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid | High regioselectivity (>98%) |

| 5 | Esterification | Methanol + acid catalyst (e.g., H2SO4), reflux | This compound | Purification by chromatography |

Research Findings and Industrial Considerations

The patented method using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide with potassium hydroxide is scalable and avoids extreme low temperatures or hazardous reagents, making it industrially viable.

Esterification under acidic reflux is a classical approach but may require optimization for yield and purity when applied to fluorinated nicotinates.

Regioselective substitution at the 2-position with pyridin-4-yl groups is efficient and high-yielding, critical for the target compound’s synthesis.

Electrophilic fluorination and related fluorination techniques offer alternative synthetic pathways but are less directly applied to trifluoromethyl nicotinates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Fluorination Effects: Trifluoromethyl groups improve metabolic stability and membrane permeability compared to difluoromethyl or non-fluorinated analogues, making them prevalent in drug discovery .

Biological Activity

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Overview

This compound belongs to the class of nicotinates, characterized by a pyridine ring substituted with a trifluoromethyl group and a methyl ester group. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl moiety is crucial for enhancing membrane permeability, allowing the compound to modulate the activity of various enzymes and receptors. This modulation can lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria, particularly Gram-positive organisms. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can inhibit cancer cell proliferation through induction of apoptosis and cell cycle arrest. Specific concentrations were found to significantly reduce viability in several cancer cell lines, including breast and prostate cancer cells . The IC50 values for these effects ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Study on RNase H Inhibition

A notable study explored the role of similar compounds in inhibiting RNase H, an enzyme critical for viral replication. Compounds derived from the same scaffold as this compound exhibited inhibitory activity against HIV-1 replication, suggesting potential applications in antiviral therapies . The selectivity index was notably high, indicating minimal cytotoxicity towards host cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of derivatives based on this compound has revealed insights into structure-activity relationships. Modifications at various positions on the pyridine ring have been shown to enhance or diminish biological activity. For instance, the introduction of different substituents on the pyridine ring significantly affected the potency against both microbial and cancerous cells .

Data Table: Biological Activity Summary

| Activity | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 10 - 20 | Effective against Staphylococcus aureus |

| Anticancer | Breast cancer cell lines | 15 - 30 | Induces apoptosis |

| RNase H Inhibition | HIV-1 replication | 14 | High selectivity index |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyridinyl fragments with trifluoromethyl-substituted nicotinic acid esters. Key steps include:

- Suzuki-Miyaura cross-coupling for introducing the pyridin-4-yl group at position 2.

- Esterification of the nicotinic acid precursor with methanol under acidic catalysis.

- Fluorination strategies (e.g., using ClCF₃ or CF₃Cu reagents) to install the trifluoromethyl group at position 5.

Reaction conditions (temperature, solvent, catalyst loading) critically affect regioselectivity. For example, elevated temperatures (>80°C) improve coupling efficiency but may increase side-product formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine environments.

- X-ray crystallography to resolve steric effects from the trifluoromethyl and pyridinyl groups.

- DFT calculations to map electron distribution, particularly the electron-withdrawing effects of the trifluoromethyl group, which polarize the pyridine ring .

Q. What are the key structural analogs of this compound, and how do their substituents affect reactivity?

- Comparative Analysis :

| Compound Name | Substituents | Key Differences |

|---|---|---|

| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | Cl at position 6 | Higher electrophilicity due to Cl vs. pyridinyl group |

| Ethyl 2-methyl-4-(trifluoromethyl)nicotinate | Methyl at position 2 | Increased steric hindrance reduces receptor binding affinity |

| 2-Amino-6-(trifluoromethyl)nicotinic acid | Amino at position 2 | Enhanced hydrogen-bonding capacity alters solubility |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay variability (e.g., cell-line specificity, receptor isoform differences).

- Solubility limitations in biological media due to the trifluoromethyl group’s hydrophobicity.

Mitigation strategies: - Standardize assay protocols (e.g., use of DMSO concentration controls).

- Perform molecular docking studies to validate target interactions, leveraging the compound’s predicted binding to allosteric pockets in GABAₐ or NMDA receptors .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

- Answer :

- Structure-activity relationship (SAR) studies : Systematically modify the pyridinyl group (e.g., replacing 4-pyridinyl with 3-pyridazinyl) to tune selectivity.

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl → tert-butyl) to enhance membrane permeability and reduce metabolic degradation .

- Fluorine scanning : Replace trifluoromethyl with difluoromethoxy to balance lipophilicity and metabolic stability .

Q. How do electronic and steric effects of substituents influence reaction pathways in derivative synthesis?

- Mechanistic Insights :

- Trifluoromethyl group : Electron-withdrawing nature accelerates nucleophilic aromatic substitution at position 4 but deactivates positions 2 and 6.

- Pyridin-4-yl group : π-Stacking interactions stabilize transition states in cross-coupling reactions. Steric bulk at position 2 can hinder access to catalytic sites in Pd-mediated couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.